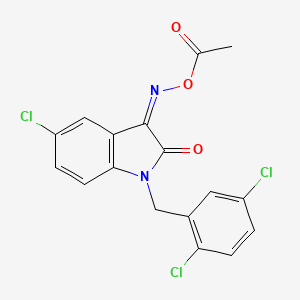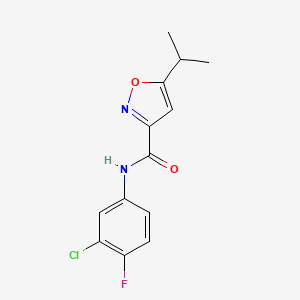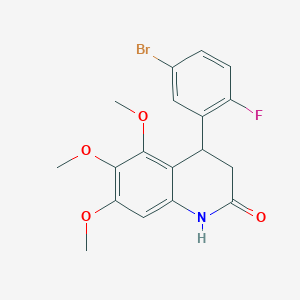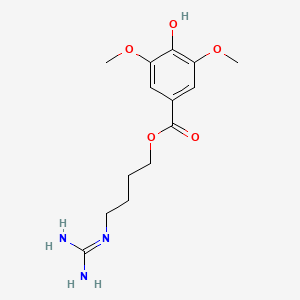
Leonurine
説明
Leonurine, also known as SCM-198 in research, is a pseudoalkaloid that has been isolated from various plants of the Lamiaceae family . It has demonstrated promising effects in reducing blood lipids and treating strokes . It can regulate a variety of functions including oxidative stress, inflammation, fibrosis, apoptosis, and metabolic disorder .
Synthesis Analysis
The synthesis of Leonurine involves the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride in the presence of DDC using 1:1 HMPT-ether as solvent . The biosynthetic pathway of Leonurine includes key reactions catalyzed by arginine decarboxylase (ADC), uridine diphosphate glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase enzymes .Molecular Structure Analysis
Leonurine has a molecular formula of C14H21N3O5 and a molecular weight of 311.33 . Its structure includes two parts, syringic acid (SA) and an arginine derivative .Chemical Reactions Analysis
The biosynthetic pathway of Leonurine involves key reactions catalyzed by arginine decarboxylase (ADC), uridine diphosphate glucosyltransferase (UGT), and serine carboxypeptidase-like (SCPL) acyltransferase enzymes .Physical And Chemical Properties Analysis
Leonurine has a molecular formula of C14H21N3O5 and a molecular weight of 311.33 . It is soluble in DMSO and water .科学的研究の応用
1. Cardiovascular Medicine: Protection against Acute Myocardial Ischemia
Leonurine has been found to have a protective mechanism against acute myocardial ischemia. The study was conducted by integrating metabolomics and network pharmacology strategies . The researchers identified 32 differential metabolites in rat plasma and detected 16 hub genes through network pharmacology . The results showed that leonurine affects six key targets (GSR, CYP2C9, BCHE, GSTP1, TGM2, and PLA2G2A) and seven differential metabolites with four important metabolic pathways involved: glycerophospholipid metabolism, linoleic acid metabolism, tryptophan metabolism, and glutamate metabolism .
2. Hyperlipidemia Management
Leonurine, an active alkaloid derived from Herba leonuri, can effectively ameliorate lipid profiles in mammals and serve as a candidate antihyperlipidemic agent for clinical applications . In a study, poly (lactic-co-glycolic acid) (PLGA) microsphere (MP)-based drug delivery platforms were employed for hyperlipidemia management by encapsulating leonurine nanocrystals (Leo-nano) by a modified solid-in-oil-in-water (S/O/W) double emulsion-solvent emulsion technique . The optimal formulation (Leo-nano@MP) followed first-order drug release kinetics over 20 days in vitro . Subcutaneous injection of Leo-nano@MP every two weeks significantly ameliorated the lipid profiles and alleviated liver and kidney injury in HFD-fed rats in comparison with daily administration of free Leo .
3. Antitumor Effects
Leonurine has been shown to inhibit lung cancer cell immune evasion and exert anti-lung cancer effects by inhibiting the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells and down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression .
4. Treatment of NSCLC
Leonurine inhibits the proliferation and induces the apoptosis of H292 cells, providing a potent therapeutic strategy for future treatment of NSCLC .
5. Immunomodulatory Effects
Leonurine has been found to promote the maturation of monocyte derived dendritic cells (moDCs) from healthy donors and multiple myeloma (MM) patients . The study was conducted by isolating peripheral blood mononuclear cells (PBMCs) from the peripheral blood of healthy donors and MM patients . The generation of moDCs from monocytes in PBMCs was conducted by the incubation of 7 days in a medium consisting of RPMI 1640 medium, 5% human serum, 800U/mL GM-CSF, 500U/mL IL-4, 100U/mL penicillin and 0.1mg/mL streptomycin . During this period, the incubation system was administrated with leonurine at 1 µM or 1×PBS as the control group . On the 8th day, cells were harvested, and the immunophenotyping of cells were analyzed by the flow cytometry . The results showed that leonurine significantly enhanced the median fluorescence intensity (MFI) of surface markers CD40, CD83 and HLA-DR on moDCs .
6. Multiple Metabolic Disorders
Leonurine, a major active alkaloid compound only found in Leonurus japonicus Houtt, has been successfully extracted and purified . Recent evidence has shown that leonurine can regulate a variety of pathologic processes including oxidative stress, inflammation, fibrosis, apoptosis, and multiple metabolic disorders .
7. Anti-Inflammatory Effects
Leonurine has been found to reduce inflammation by inhibiting the production of intracellular ROS, as well as inhibiting the activation of p38 and MAPK pathways, and finally blocking the activation of NF-κB .
8. Coronary Atherosclerotic Heart Disease
Leonurine has been shown to improve the lipid profiles of multiple animal models including mouse, rabbit and rhesus monkeys, which is widely regarded as an indicator of coronary atherosclerotic heart disease risk, particularly low-density lipoprotein and cholesterol levels .
将来の方向性
特性
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179434 | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leonurine | |
CAS RN |
24697-74-3 | |
| Record name | Leonurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leonurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leonurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24697-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEONURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



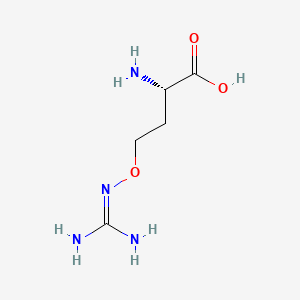
![[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674655.png)
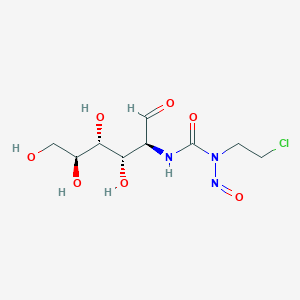
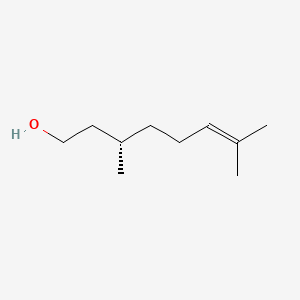
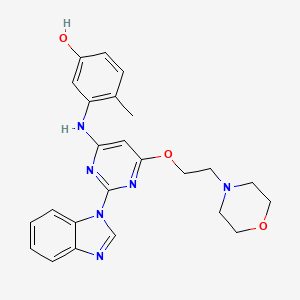
![N-(3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B1674664.png)
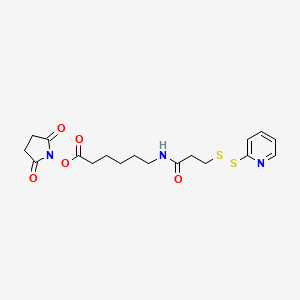
![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)
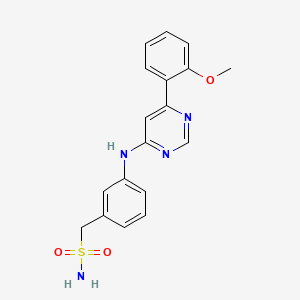
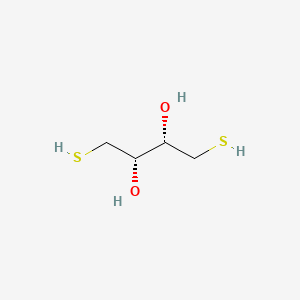
![2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B1674673.png)
